molecular formula C9H19ClO2 B14378337 2-Chloro-6-methoxy-3-methylheptan-3-ol CAS No. 88083-52-7

2-Chloro-6-methoxy-3-methylheptan-3-ol

Cat. No.: B14378337
CAS No.: 88083-52-7
M. Wt: 194.70 g/mol
InChI Key: ZQASFSDRKKNSHF-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-methylheptan-3-ol is a tertiary alcohol with a molecular formula C₉H₁₇ClO₂. Its structure features a hydroxyl group (-OH) at position 3, a methyl group (-CH₃) on the same carbon, a chlorine atom at position 2, and a methoxy group (-OCH₃) at position 4. The compound’s stereochemical complexity and functional group diversity make it a subject of interest in synthetic organic chemistry and crystallography. Tools like SHELX and ORTEP-3, widely used for crystallographic analysis, may aid in resolving its three-dimensional configuration .

Properties

CAS No.

88083-52-7

Molecular Formula

C9H19ClO2

Molecular Weight

194.70 g/mol

IUPAC Name

2-chloro-6-methoxy-3-methylheptan-3-ol

InChI

InChI=1S/C9H19ClO2/c1-7(12-4)5-6-9(3,11)8(2)10/h7-8,11H,5-6H2,1-4H3

InChI Key

ZQASFSDRKKNSHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C(C)Cl)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-3-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 6-methoxy-3-methylheptan-3-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, precise control of reaction parameters, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-3-methylheptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of 2-chloro-6-methoxy-3-methylheptan-3-one.

    Reduction: Formation of 2-chloro-6-methoxy-3-methylheptane.

    Substitution: Formation of 2-hydroxy-6-methoxy-3-methylheptan-3-ol.

Scientific Research Applications

2-Chloro-6-methoxy-3-methylheptan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-3-methylheptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom and methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents (Cl, OCH₃, and CH₃) differentiate it from other heptanol derivatives. Below is a systematic comparison with key analogs:

6-Methylheptan-3-ol

  • Structure : Lacks the Cl and OCH₃ groups but retains the tertiary alcohol and methyl group at position 3.
  • Properties :
    • Lower molecular weight (C₈H₁₈O) and polarity compared to the target compound.
    • Higher water solubility due to reduced steric hindrance and absence of electron-withdrawing Cl.
    • Reactivity: Undergoes typical alcohol reactions (e.g., oxidation to ketones, esterification).
  • Applications : Used as a solvent intermediate and in fragrance synthesis .

3-Chloro-3-methylpentanol (from )

  • Structure : A shorter-chain analog (C₆H₁₁ClO) with Cl and -OH on the same carbon.
  • Reactivity : The Cl group facilitates nucleophilic substitution (e.g., conversion to 3-methylpentan-3-ol via hydroxide attack) .
  • Comparison : The target compound’s longer carbon chain and methoxy group may reduce substitution rates due to steric effects and electron-donating OCH₃.

2-Chloro-3-methylheptan-3-ol

  • Structure : Similar to the target compound but lacks the methoxy group.
  • Properties :
    • Increased electrophilicity at the Cl-bearing carbon compared to the methoxy-containing analog.
    • Lower boiling point than the target compound due to reduced polarity.

6-Methoxy-3-methylheptan-3-ol

  • Structure : Missing the Cl substituent.

Comparative Data Table

Compound Molecular Formula Substituents Boiling Point (°C, est.) Water Solubility (g/100 mL) Key Reactivity
2-Chloro-6-methoxy-3-methylheptan-3-ol C₉H₁₇ClO₂ Cl (C2), OCH₃ (C6), CH₃ (C3) ~245–260 Low (<0.1) Nucleophilic substitution (Cl), acid-catalyzed dehydration, ether formation (OCH₃)
6-Methylheptan-3-ol C₈H₁₈O CH₃ (C6), -OH (C3) ~215–220 Moderate (~1.5) Oxidation to ketones, esterification, hydrogen bonding due to -OH
3-Chloro-3-methylpentanol C₆H₁₁ClO Cl, -OH (C3), CH₃ (C3) ~190–200 Low (~0.5) Base-induced substitution (Cl → -OH), SN1/SN2 mechanisms
2-Chloro-3-methylheptan-3-ol C₈H₁₅ClO Cl (C2), -OH (C3), CH₃ (C3) ~230–240 Very low (<0.1) Faster substitution at C2 compared to methoxy analogs; steric hindrance limits reaction rates
6-Methoxy-3-methylheptan-3-ol C₉H₂₀O₂ OCH₃ (C6), -OH (C3), CH₃ (C3) ~220–235 Low (~0.3) Methoxy group stabilizes carbocation intermediates in acid-mediated reactions; limited nucleophilic reactivity

Key Research Findings

Substitution Reactivity: The Cl group in this compound is less reactive than in shorter-chain analogs (e.g., 3-chloro-3-methylpentanol) due to steric hindrance from the methoxy and methyl groups .

Solubility Trends : The methoxy group enhances solubility in organic solvents (e.g., dichloromethane) but reduces water solubility compared to 6-methylheptan-3-ol .

Crystallographic Analysis : Tools like SHELXL and WinGX could resolve the compound’s conformational preferences, particularly the spatial arrangement of the Cl and OCH₃ groups .

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